molecular formula C18H19N5O2 B14724887 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine CAS No. 5471-66-9

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine

Cat. No.: B14724887
CAS No.: 5471-66-9
M. Wt: 337.4 g/mol
InChI Key: YZFPMHUDHBHXRU-UHFFFAOYSA-N
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Description

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with two 4-methoxyphenyl groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-methoxyaniline with pyrimidine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of both pyrimidine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

5471-66-9

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H19N5O2/c1-24-14-7-3-12(4-8-14)20-16-11-17(23-18(19)22-16)21-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H4,19,20,21,22,23)

InChI Key

YZFPMHUDHBHXRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)NC3=CC=C(C=C3)OC

Origin of Product

United States

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